molecular formula C28H44O3S B3057274 1-Naphthalenesulfonic acid, 3,7-dinonyl- CAS No. 78525-38-9

1-Naphthalenesulfonic acid, 3,7-dinonyl-

Cat. No.: B3057274
CAS No.: 78525-38-9
M. Wt: 460.7 g/mol
InChI Key: HCAPDVCJYXJCAL-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 3,7-dinonyl- is an organic compound with the molecular formula C28H44O3S. It is a derivative of naphthalene, where the sulfonic acid group is attached to the first carbon of the naphthalene ring, and two nonyl groups are attached to the third and seventh carbons. This compound is known for its applications in various industrial processes, particularly as a surfactant and in the production of dyes.

Preparation Methods

The synthesis of 1-naphthalenesulfonic acid, 3,7-dinonyl- typically involves the sulfonation of dinonylnaphthalene. The process begins with the reaction of dinonylnaphthalene with concentrated sulfuric acid, resulting in the formation of the sulfonic acid derivative. The reaction conditions usually involve controlled temperatures and the use of a sulfonation reactor to ensure complete conversion and high yield .

In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The sulfonation process is followed by neutralization and purification steps to obtain the final product in its pure form .

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 3,7-dinonyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonates and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Naphthalenesulfonic acid, 3,7-dinonyl- has several scientific research applications:

    Chemistry: It is used as a surfactant and dispersing agent in various chemical processes.

    Biology: The compound is studied for its interactions with biological membranes and its potential use in drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is widely used in the production of dyes, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonic acid, 3,7-dinonyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group allows for strong binding to these targets, while the nonyl groups provide hydrophobic interactions that enhance its efficacy. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications .

Comparison with Similar Compounds

1-Naphthalenesulfonic acid, 3,7-dinonyl- can be compared with other similar compounds such as:

The uniqueness of 1-naphthalenesulfonic acid, 3,7-dinonyl- lies in its dual nonyl groups, which provide enhanced hydrophobic interactions and make it particularly effective as a surfactant and dispersing agent .

Properties

IUPAC Name

3,7-di(nonyl)naphthalene-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-17-24-19-20-26-21-25(18-16-14-12-10-8-6-4-2)23-28(27(26)22-24)32(29,30)31/h19-23H,3-18H2,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAPDVCJYXJCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466384
Record name 1-Naphthalenesulfonic acid, 3,7-dinonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78525-38-9
Record name 1-Naphthalenesulfonic acid, 3,7-dinonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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